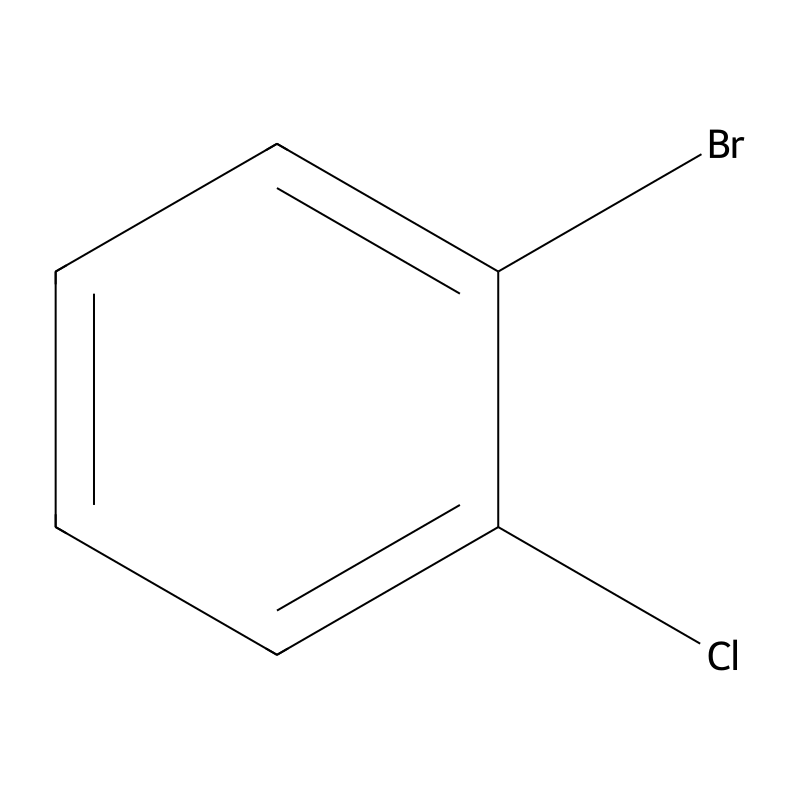1-Bromo-2-chlorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- High volatility: This characteristic allows for efficient separation and detection in techniques like gas chromatography (GC) and liquid chromatography (LC) [].
- Unique retention time/behavior: In GC and LC, different compounds separate based on their individual interactions with the stationary phase. 1-Bromo-2-chlorobenzene's specific properties result in a distinct retention time, aiding in the identification of unknown components within a mixture [].
These features make 1-Bromo-2-chlorobenzene a common internal standard or reference compound in various analytical procedures. An internal standard is a known substance deliberately added to a sample before analysis. By comparing the behavior of the target analytes to the internal standard, researchers can account for variations in the analytical process and achieve more accurate quantitative measurements.
Applications in Organic Synthesis
Beyond analytical applications, 1-Bromo-2-chlorobenzene functions as a versatile building block in organic synthesis. The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective functionalization through various chemical reactions.
- Substitution reactions: The halogen atoms (bromine and chlorine) can be readily replaced with other functional groups using appropriate reagents, enabling the creation of diverse organic molecules [].
- Cross-coupling reactions: These powerful reactions allow the formation of carbon-carbon bonds between 1-Bromo-2-chlorobenzene and other organic fragments, leading to complex and structurally intricate molecules [].
These features make 1-Bromo-2-chlorobenzene a valuable intermediate in the synthesis of various target compounds, including pharmaceuticals, fine chemicals, and advanced materials [].
Research in Pharmaceutical Development
While not directly used as a drug itself, 1-Bromo-2-chlorobenzene plays a role in the development of certain pharmaceuticals.
- Synthesis of 5-HT2C receptor agonists: Studies have explored the use of 1-Bromo-2-chlorobenzene as a starting material for the synthesis of specific molecules that activate the 5-HT2C receptor, a protein involved in various neurological functions [].
This research demonstrates the potential of 1-Bromo-2-chlorobenzene as a valuable tool in the discovery and development of novel drugs targeting the 5-HT2C receptor for potential therapeutic applications [].
1-Bromo-2-chlorobenzene, also known as ortho-bromochlorobenzene, is an aromatic compound with the molecular formula and a molar mass of approximately 191.45 g/mol. It features both bromine and chlorine substituents on a benzene ring, specifically at the first and second positions. This compound is a colorless to light yellow liquid at room temperature and has a boiling point of around 204 °C and a melting point of approximately -13 °C .
1-Bromo-2-chlorobenzene is a hazardous compound and should be handled with appropriate safety precautions:
- Toxicity: Limited data exists on the specific toxicity of 1-bromo-2-chlorobenzene. However, due to its halogen content, it is likely to be irritating to the skin, eyes, and respiratory system.
- Flammability: Combustible liquid. Ignition point is 82 °C [].
- Reactivity: Reacts with strong oxidizing agents.
- Nucleophilic Substitution Reactions: The presence of both bromine and chlorine allows for potential nucleophilic substitution reactions where nucleophiles can replace these halogen atoms.
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the halogens.
- Cross-Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions, often as a precursor to more complex organic molecules .
1-Bromo-2-chlorobenzene can be synthesized through several methods:
- From 2-Chloroaniline: This method involves diazotization followed by a Sandmeyer reaction.
- Electrophilic Substitution: It can also be synthesized through electrophilic substitution reactions involving bromination and chlorination of benzene derivatives .
This compound finds utility in various fields:
- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Analytical Chemistry: It is used in gas chromatography and liquid chromatography for analytical purposes .
- Material Science: It may be utilized in the development of new materials due to its unique chemical properties.
Interaction studies involving 1-bromo-2-chlorobenzene focus on its reactivity with biological systems and other chemical compounds. The compound's halogen substituents influence its interaction with nucleophiles and electrophiles, making it a subject of interest in toxicology and environmental chemistry. Studies have indicated potential pathways for biotransformation in living organisms, which could lead to the formation of more toxic metabolites .
1-Bromo-2-chlorobenzene shares structural similarities with several other bromochlorobenzenes. Here are some comparisons:
| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |
|---|---|---|---|---|
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 195–196 | -22 | Different substitution pattern (meta position). |
| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 196 | 63–67 | Para-substituted; exhibits different reactivity. |
| 1-Chloro-2-bromobenzene | C₆H₄ClBr | Similar to above | Similar to above | Inverted halogen positions compared to 1-bromo-2-chlorobenzene. |
The uniqueness of 1-bromo-2-chlorobenzene lies in its ortho configuration, which affects its physical properties and reactivity compared to its meta and para counterparts .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
694-80-4








